molecular formula C30H30N2O2S2 B5166814 N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide

Cat. No.: B5166814
M. Wt: 514.7 g/mol
InChI Key: JWJYPYMFMFBGDE-UHFFFAOYSA-N
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Description

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves multicomponent reactions and ring-forming processes. Common synthetic methods include the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis . These methods typically involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs efficient and scalable synthetic strategies. These methods focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic dearomatization and multicomponent reactions are commonly used .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with other functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O2S2/c1-19-17-23(11-13-25(19)31-29(33)27-5-3-15-35-27)21-7-9-22(10-8-21)24-12-14-26(20(2)18-24)32-30(34)28-6-4-16-36-28/h3-6,11-18,21-22H,7-10H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJYPYMFMFBGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCC(CC2)C3=CC(=C(C=C3)NC(=O)C4=CC=CS4)C)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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